Tachystatin A
Description
Significance of Antimicrobial Peptides in Host Defense Systems
Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are essential and evolutionarily conserved components of the innate immune system across a vast array of life forms, from microorganisms to humans. frontiersin.orgmdpi.com These molecules represent a first line of defense against a wide range of pathogenic microbes, including bacteria, fungi, viruses, and parasites. frontiersin.orgnih.gov Their fundamental role is to provide rapid, non-specific protection against microbial invasion and colonization. nih.gov
The significance of AMPs lies in their dual functionality: direct antimicrobial activity and immunomodulatory capabilities. frontiersin.orgmdpi.com Their antimicrobial action is often attributed to their physical properties, such as being cationic and amphipathic, which allows them to interact with and disrupt the negatively charged membranes of microbes, leading to cell lysis. mdpi.comnih.gov Beyond this direct killing, many AMPs can modulate the host's immune response. frontiersin.org They can influence inflammation, stimulate the secretion of signaling molecules like chemokines, and enhance the bactericidal activities of immune cells such as neutrophils and macrophages. frontiersin.orgmdpi.com This ability to both directly target pathogens and orchestrate a broader immune defense highlights their critical role in maintaining host integrity. frontiersin.orgmdpi.com
Overview of Invertebrate Innate Immunity Mechanisms and Components
Invertebrates, which lack the sophisticated antibody-based adaptive immune system of vertebrates, rely entirely on their innate immunity for defense against pathogens. nih.govfrontiersin.org This system, though lacking adaptive memory in the vertebrate sense, has been remarkably effective for hundreds of millions of years. nih.gov Invertebrate innate immunity is broadly categorized into cellular and humoral responses. nih.gov
The cellular response is primarily mediated by circulating phagocytic cells, known by various names such as hemocytes in arthropods like the horseshoe crab. frontiersin.org These cells are capable of recognizing and engulfing foreign invaders. frontiersin.orgnih.gov
The humoral response involves a variety of soluble effector molecules present in the hemolymph (the invertebrate equivalent of blood). nih.govresearchgate.net Key components of the humoral response include:
Antimicrobial Peptides (AMPs): A diverse arsenal (B13267) of peptides that directly kill microbes. frontiersin.orgresearchgate.net
Lectins: Proteins that bind to specific carbohydrate structures on the surface of pathogens, facilitating their recognition and elimination. frontiersin.orgresearchgate.net
Clotting Factors: In arthropods, the hemolymph contains a coagulation system that can rapidly clot upon injury or in the presence of microbial components like lipopolysaccharide (LPS), physically entrapping pathogens. researchgate.net
Phenoloxidase System: An enzymatic cascade that leads to the production of melanin, which can encapsulate and kill microorganisms. researchgate.net
These components work in concert to provide a robust defense. Pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria or peptidoglycan from Gram-positive bacteria, are recognized by host pattern recognition receptors (PRRs), triggering these defense cascades. nih.govfrontiersin.org
Discovery and Initial Characterization of Tachystatin A from Tachypleus tridentatus
This compound is an antimicrobial peptide that was discovered and isolated from the hemocytes of the Japanese horseshoe crab, Tachypleus tridentatus. nih.gov It was identified along with two other related peptides, Tachystatin B and Tachystatin C. nih.gov These peptides were found to be important components of the horseshoe crab's innate defense system. mdpi.com
Initial characterization revealed that this compound exhibits a broad spectrum of antimicrobial activity, showing inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.comnih.gov Structurally, this compound is a cysteine-rich peptide. nih.govwikipedia.org Its three-dimensional solution structure was determined using NMR spectroscopy, revealing a dominant cysteine-stabilized, triple-stranded β-sheet. nih.govresearchgate.net This structure results in an amphiphilic molecule, a common feature of many membrane-interactive peptides. nih.govresearchgate.net
A particularly notable finding was the discovery that this compound binds to chitin (B13524), a major component of fungal cell walls. nih.gov This chitin-binding activity is directly correlated with its antifungal properties, suggesting that its primary mechanism against fungi involves recognizing and binding to chitin in the cell wall, which leads to morphological changes and growth inhibition. nih.govmdpi.com Interestingly, while this compound shows structural similarity to certain spider venom neurotoxins like ω-agatoxin-IVA, it does not exhibit the same neurotoxic activity on calcium channels. nih.gov This suggests that this compound and spider neurotoxins may have evolved from a common ancestral peptide, later diverging in function. nih.gov
Research Findings on this compound
The following table summarizes the antimicrobial activity of this compound against a selection of microorganisms as reported in scientific literature. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 6.3 |
| Bacillus subtilis | Gram-positive Bacteria | 1.6 |
| Escherichia coli | Gram-negative Bacteria | 50 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 50 |
| Candida albicans | Fungus | 3.1 |
| Pichia pastoris | Fungus | 1.6 |
Data sourced from primary research literature on this compound's biological activity.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
YSRCQLQGFNCVVRSYGLPTIPCCRGSYFPGSTYGRCQRP |
Origin of Product |
United States |
Structural Elucidation and Biophysical Characterization of Tachystatin a
Primary and Secondary Structural Determination Methodologies
The determination of Tachystatin A's three-dimensional structure has been achieved through a combination of advanced spectroscopic techniques and computational power.
The solution structure of this compound was primarily determined using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. researchgate.netproteopedia.orgnih.govpdbj.org This powerful technique allows for the analysis of molecules in a solution state that mimics their natural environment. Experiments were conducted in both H₂O and D₂O solutions to identify and assign proton signals. researchgate.net The analysis of Nuclear Overhauser Effect (NOE) data, which provides information about the proximity of different protons in the molecule, was crucial. researchgate.net These NOE-derived distance constraints were categorized as strong, medium, or weak, corresponding to upper distance limits of 2.7, 3.5, and 5.0 Å, respectively. researchgate.net The sequential assignment of these signals suggested that the peptide is rich in β-sheet structures. researchgate.net
Computational methods were indispensable for translating the raw NMR data into a high-resolution 3D structure. The primary technique used was distance-restrained simulated annealing calculations. researchgate.netnih.govpdbj.org This process involves using the distance constraints obtained from NMR experiments to guide a computational simulation that "folds" the peptide into its lowest energy, and thus most likely, conformation. researchgate.net Early calculations were performed using the DIANA software on Silicon Graphics workstations. researchgate.net The final set of structures was visualized and analyzed using programs like MOLMOL. researchgate.net More recent computational studies on the Tachystatin family have employed molecular dynamics (MD) simulations and Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) calculations to further refine structural understanding and predict binding affinities with various targets. preprints.orgresearchgate.net
| Methodology | Application in this compound Analysis | Key Findings |
| 2D-NMR Spectroscopy | Determination of the solution structure. | Provided inter-proton distance constraints (NOEs) and dihedral angle constraints. researchgate.netnih.gov |
| Distance-Restrained Simulated Annealing | Calculation of the 3D structure from NMR data. | Generated a family of converged low-energy structures consistent with experimental data. researchgate.netpdbj.org |
| Molecular Dynamics (MD) Simulations | Analysis of structural stability and dynamics. | Used to assess conformational stability and interactions with molecular targets. preprints.orgresearchgate.net |
| MOLMOL Software | Visualization of the final 3D structure. | Enabled detailed inspection of the peptide's fold and surface properties. researchgate.net |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Analysis
Tertiary Structure and Conformational Analysis
The tertiary structure of this compound is characterized by a compact, stable fold containing distinct and functionally significant motifs.
This compound contains an inhibitory cystine-knot (ICK) motif, also known as a knottin fold. wikipedia.orgresearchgate.net This highly stable architecture is defined by three interlocking disulfide bonds with a specific connectivity (Cys(I)-Cys(IV), Cys(II)-Cys(V), Cys(III)-Cys(VI)). frontiersin.org In this arrangement, two of the disulfide bonds and the intervening backbone segments form a ring that is threaded by the third disulfide bond, creating a pseudo-knot. frontiersin.orgresearchgate.net This motif confers exceptional thermal, chemical, and enzymatic stability to the peptide. researchgate.net The specific disulfide pairings in this compound have been confirmed as Cys4-Cys24, Cys11-Cys31, and Cys23-Cys41. researchgate.net
| Structural Motif | Description | Significance |
| Triple-Stranded β-Sheet | Three antiparallel β-strands form the core of the structure. | Forms the fundamental scaffold of the peptide. researchgate.netproteopedia.org |
| Inhibitory Cystine-Knot (ICK) | A ring of two disulfide bonds is pierced by a third disulfide bond. | Provides exceptional structural stability against degradation. frontiersin.orgresearchgate.net |
A key feature of this compound's structure is its amphiphilic or amphipathic nature, a common characteristic of membrane-interactive peptides. researchgate.netproteopedia.orgubc.ca This means the peptide folds in such a way that it segregates its hydrophobic and hydrophilic (or charged) amino acid residues onto opposite faces of the molecule. ubc.ca This spatial arrangement is crucial for its biological activity, as the hydrophobic face can readily interact with and insert into the lipid bilayers of microbial cell membranes. researchgate.netubc.ca This interaction is believed to be a key step in its antimicrobial mechanism, which it shares with other peptides like defensins. researchgate.netnih.gov The loops connecting the β-strands, which are exposed to the solvent, are also thought to be important factors in the interaction with bacterial membranes. researchgate.net
Presence and Significance of the Inhibitory Cystine-Knot (ICK) Motif
Disulfide Bond Configuration and Its Contribution to Conformational Stability
The structural integrity and defined three-dimensional conformation of this compound are critically dependent on its three intramolecular disulfide bonds. These covalent cross-links significantly stabilize the peptide's fold, a common feature in many antimicrobial and toxin peptides that ensures structural stability and resistance to degradation. uq.edu.aurapidnovor.com The solution structure of this compound, determined by two-dimensional nuclear magnetic resonance (NMR) and simulated annealing calculations, confirmed the specific connectivity of its six cysteine residues. researchgate.netnih.govproteopedia.org
The disulfide bond pairings in this compound have been established as Cys4-Cys24, Cys11-Cys29, and Cys23-Cys41. researchgate.net This specific arrangement is crucial for maintaining the peptide's dominant secondary structure: a cysteine-stabilized, triple-stranded antiparallel β-sheet. researchgate.netproteopedia.org This compact, rigid framework is essential for the peptide's biological functions. The disulfide bonds act as molecular staples, reducing the conformational entropy of the unfolded state and thereby stabilizing the native, active structure. mdpi.comwisc.edunih.gov This stabilization is evident in the resistance of the peptide to S-alkylation under non-reducing denaturing conditions, which indicates the absence of free cysteine residues. researchgate.net The network of disulfide bonds holds together the β-strands, creating a stable scaffold that presents the key amino acid residues required for its antimicrobial and chitin-binding activities. researchgate.netproteopedia.org
Comparative Structural Analysis with Related Peptide Families
This compound exhibits remarkable structural similarity to distinct peptide families from different organisms, namely ω-agatoxin IVA from spider venom and mammalian defensins. nih.gov This structural convergence, despite a lack of significant primary sequence similarity, points to a shared, evolutionarily successful scaffold. The common feature is the cysteine-stabilized α/β (CSαβ) motif, characterized by a compact fold held together by a network of disulfide bonds. researchgate.net
The core of this compound is a triple-stranded β-sheet, a feature it shares with ω-agatoxin IVA and defensins. researchgate.netproteopedia.org This shared architecture suggests that these peptides may exert their biological activities through similar mechanisms. For instance, the amphiphilic nature of the this compound fold, where hydrophobic and hydrophilic residues are segregated on opposite faces of the structure, is a common trait in many membrane-interactive peptides, including defensins. researchgate.netproteopedia.org While this compound is primarily an antimicrobial peptide and ω-agatoxin IVA is a potent calcium channel blocker, their structural resemblance led to the successful prediction and confirmation that ω-agatoxin IVA also possesses antifungal and chitin-binding properties. researchgate.net This functional overlap underscores the importance of the shared 3D structure.
However, there are also key divergences. While all three peptides utilize a disulfide-stabilized scaffold, the precise connectivity and the loops connecting the secondary structure elements differ, which accounts for their distinct primary biological activities. Furthermore, this compound and ω-agatoxin IVA were identified as belonging to a novel family of chitin-binding peptides, a function not typically associated with mammalian defensins. researchgate.net
The Tachystatin family of peptides, isolated from the Japanese horseshoe crab (Tachypleus tridentatus), includes this compound, B, and C. nih.gov this compound and B are homologous and share significant structural similarity, whereas Tachystatin C shows no significant sequence similarity to the other two.
This compound vs. Tachystatin B: Both this compound and B are chitin-binding antimicrobial peptides. The solution structure of Tachystatin B reveals a short antiparallel β-sheet scaffold stabilized by an inhibitory cystine-knot (ICK) motif. This motif, where two disulfide bonds form a ring through which a third disulfide bond passes, is widely found in toxins and antimicrobial peptides and imparts exceptional stability. uq.edu.au Although this compound's structure is described as a cysteine-stabilized triple-stranded β-sheet, it shares this fundamental ICK-like fold with Tachystatin B. researchgate.net This structural similarity suggests they are evolutionary related. Despite the shared fold, differences in their surface residues, particularly in the loop regions, are thought to modulate their specific activities and binding affinities. For example, specific residues in a long loop in Tachystatin B have been implicated as essential for chitin (B13524) binding.
Tachystatin C: In contrast, Tachystatin C is structurally distinct from A and B. It has a different cysteine arrangement and sequence. While all three peptides exhibit broad-spectrum antimicrobial activity, Tachystatin C is the most potent and is the only one to display strong cell lysis and hemolytic activity. nih.govfrontiersin.org This functional difference is attributed to its unique structure, particularly an amphiphilic β-sheet at the C-terminus, which is absent in this compound and B. nih.gov
Table 1: Comparative Features of the Tachystatin Family
| Feature | This compound | Tachystatin B | Tachystatin C |
|---|---|---|---|
| Primary Function | Antimicrobial, Chitin-binding | Antimicrobial, Chitin-binding | Antimicrobial, Chitin-binding, Hemolytic |
| Sequence Homology | Homologous to Tachystatin B | Homologous to this compound | No significant homology to A or B |
| Core Structural Motif | Cysteine-stabilized triple-stranded β-sheet (ICK-like) | Inhibitory Cystine-Knot (ICK) motif | Structurally distinct, C-terminal amphiphilic β-sheet |
| Hemolytic Activity | No | No | Yes |
| Reference | nih.gov | nih.govfrontiersin.org |
The hemocytes of the horseshoe crab are a rich source of various antimicrobial peptides, each with a unique structure and function.
Tachyplesins: The tachyplesin family consists of small, 17-18 residue cationic peptides. nih.gov Their structure is dominated by a rigid, antiparallel β-sheet connected by a β-turn, stabilized by two disulfide bonds. ubc.ca This creates a constrained, amphipathic conformation that is crucial for its interaction with and disruption of microbial membranes. nih.govubc.ca Unlike the larger, triple-stranded β-sheet structure of this compound with its three disulfide bonds, tachyplesins are much smaller and have a simpler β-hairpin fold. researchgate.netubc.ca While both are antimicrobial, their structural scaffolds are fundamentally different, leading to potentially different mechanisms of action. nih.govubc.ca
Tachycitin: Tachycitin is a larger, 73-amino acid protein containing five disulfide bonds. nih.gov Its structure is organized into two distinct domains: an N-terminal domain with a three-stranded β-sheet and a C-terminal domain composed of a two-stranded β-sheet and a short helix. researchgate.net The C-terminal domain shares significant structural similarity with the chitin-binding domain of plant proteins like hevein. researchgate.net This two-domain architecture with five disulfide bonds clearly distinguishes Tachycitin from the single-domain, three-disulfide bond structure of this compound. researchgate.netresearchgate.net Although both peptides bind chitin, they do so via different structural motifs, suggesting convergent evolution for this function. researchgate.net
Table 2: Structural Comparison of Horseshoe Crab Antimicrobial Peptides
| Peptide | Molecular Size (approx.) | Number of Disulfide Bonds | Core Structural Motif | Reference |
|---|---|---|---|---|
| This compound | 44 amino acids | 3 | Single-domain, triple-stranded β-sheet (CSαβ/ICK-like) | researchgate.netproteopedia.org |
| Tachyplesin I | 17 amino acids | 2 | Antiparallel β-sheet (β-hairpin) | nih.govubc.ca |
| Tachycitin | 73 amino acids | 5 | Two-domain (N-term: 3-stranded β-sheet; C-term: hevein-like) | nih.govresearchgate.net |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Tachystatin B |
| Tachystatin C |
| Omega-Agatoxin IVA |
| Tachyplesin |
| Tachycitin |
| Cysteine |
Biological Activities and Functional Mechanistic Studies
Broad-Spectrum Antimicrobial Efficacy and Specificity
Tachystatins, including Tachystatin A, are recognized for their broad-spectrum antimicrobial activity, demonstrating inhibitory effects against a wide array of microorganisms. nih.govnih.govmdpi.combicnirrh.res.in This activity is a key component of the horseshoe crab's defense against pathogens. researchgate.net
This compound exhibits efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comfrontiersin.org However, studies indicate a stronger activity against Gram-positive bacteria compared to Gram-negative species. uniprot.orgmybiosource.com The antimicrobial action is characterized by the minimal inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50), which quantifies the peptide's potency. For Tachystatin A2, an isoform, the IC50 has been determined to be 4.2 µg/ml against the Gram-positive bacterium Staphylococcus aureus and 25 µg/ml against the Gram-negative bacterium Escherichia coli. uniprot.orgmybiosource.com This differential activity suggests potential differences in the interaction with the distinct cell envelope structures of these bacterial types.
Table 1: Antibacterial Activity of Tachystatin A2
| Target Organism | Type | IC50 (µg/ml) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | 4.2 | uniprot.org, mybiosource.com |
In addition to its antibacterial properties, this compound possesses significant antifungal capabilities, which have been confirmed using fungal culture assays. researchgate.netnih.gov The peptide demonstrates strong growth-inhibitory activity against fungal species such as Candida albicans and Pichia pastoris. uniprot.orgmybiosource.comnih.gov The IC50 values for Tachystatin A2 against C. albicans and P. pastoris are 3.0 µg/ml and 0.5 µg/ml, respectively, highlighting its potent effect on these fungi. uniprot.orgmybiosource.com
The tachystatin family of peptides is known to induce morphological changes in fungi. nih.govnih.gov Studies on the related Tachystatin C revealed that it causes cell lysis and specifically targets the chitin-rich septum between the mother cell and the bud in yeast. nih.gov This suggests that the antifungal mechanism involves direct interaction with and disruption of the fungal cell wall, leading to altered morphology and inhibition of growth. nih.govfrontiersin.org
Table 2: Antifungal Activity of Tachystatin A2
| Target Organism | Type | IC50 (µg/ml) | Reference |
|---|---|---|---|
| Candida albicans | Fungus | 3.0 | uniprot.org, mybiosource.com |
Antibacterial Activity Against Gram-Negative and Gram-Positive Organisms
Chitin-Binding Affinity and Its Role in Antifungal Action
A defining characteristic of this compound is its ability to bind to chitin (B13524), a key structural component of fungal cell walls and arthropod exoskeletons. nih.govresearchgate.netnih.gov This binding is central to its antifungal mechanism.
This compound's affinity for chitin has been well-documented, with studies showing it binds specifically to chitin polymers rather than chitin oligomers. researchgate.net This suggests that a larger surface area or a specific polymeric structure is required for effective binding. researchgate.net Structural analysis through two-dimensional nuclear magnetic resonance has provided insights into the potential binding sites. nih.gov Comparisons with cellulose-binding proteins, which share structural similarities in their interaction with polysaccharides, indicate that aromatic amino acid residues on the peptide's surface are crucial for this interaction. researchgate.net Specifically, Phenylalanine-9 (Phe9) has been proposed as an essential residue for chitin binding, potentially forming a planar surface that interacts with the flat surface of the chitin polymer. researchgate.netnih.gov Another residue, Tyrosine-16 (Tyr16), located in a disordered loop region, might also play an important role in the binding property. researchgate.net Further comparative studies between this compound and the structurally similar Tachystatin B have suggested that residues in the long loop connecting the first and second β-strands are essential for chitin binding. nih.gov
Table 3: Proposed Key Residues in Tachystatins for Chitin Binding
| Peptide | Proposed Residue(s) | Structural Location | Reference |
|---|---|---|---|
| This compound | Phe9 | Forms a planar surface | researchgate.net, nih.gov |
| This compound | Tyr16 | Disordered loop region | researchgate.net |
A direct causal relationship has been established between the chitin-binding capacity of tachystatins and their antifungal activity. nih.govnih.govnih.gov The primary mechanism of action is believed to be the recognition and binding of chitin in the fungal cell wall. nih.gov This interaction disrupts the integrity of the cell wall, leading to morphological abnormalities and the inhibition of fungal growth. nih.govfrontiersin.orgnih.gov By targeting chitin, a component essential for fungal cell structure but absent in vertebrates, this compound achieves a degree of specificity in its antifungal action. nih.gov
The structure of this compound reveals a cysteine-stabilized triple-stranded β-sheet, which forms an amphiphilic fold common in many membrane-interactive peptides. researchgate.netnih.gov However, detailed structural comparisons have shown that this compound and the related spider toxin, ω-agatoxin IVA, share no significant structural homology with any previously known chitin-binding motifs. researchgate.netnih.gov This lack of resemblance to established chitin-binding domains, such as the hevein-like domains, indicates that this compound represents a novel family of chitin-binding peptides. researchgate.netnih.govnih.gov Its unique structure, sometimes referred to as a knottin-type fold, underscores a distinct evolutionary pathway for this class of antimicrobial and chitin-interactive molecules. nih.gov
Preclinical and Computational Investigations into Molecular Targets and Pathways
Modulatory Effects on Host-Pathogen Interaction Dynamics
This compound, an antimicrobial peptide originating from the Japanese horseshoe crab (Tachypleus tridentatus), demonstrates significant potential in modulating the complex interplay between hosts and pathogens. nih.govwikipedia.org The innate immune systems of invertebrates like the horseshoe crab rely heavily on antimicrobial proteins and peptides to defend against invading microbes. researchgate.net When a pathogen enters a host, a dynamic series of interactions at the molecular level determines the outcome of the potential infection. embopress.org Host cells deploy defense mechanisms, while pathogens attempt to subvert these responses to survive and replicate. embopress.orgfrontiersin.org
Antimicrobial peptides (AMPs) like this compound are key players in this defense, often acting directly on the microbial invaders. researchgate.net this compound is known to be a chitin-binding peptide, a property that is crucial for its interaction with the fungal cell wall component, chitin. nih.govresearchgate.net This interaction is a primary mechanism through which it exerts its antifungal activity. researchgate.net The structure of this compound, characterized by a cysteine-stabilized triple-stranded β-sheet, results in an amphiphilic fold common to many peptides that interact with membranes. nih.govresearchgate.net This structural feature is critical for its ability to disrupt microbial membranes, a key aspect of its host-defense function. researchgate.net
Computational Modeling of Receptor Interactions in Inflammatory and Infection Contexts
Computational studies have been instrumental in elucidating the molecular mechanisms underlying this compound's activity, particularly its interactions with key receptors involved in inflammation and infection. nih.govimamu.edu.sa These in silico approaches provide valuable insights into the binding affinities and stability of this compound with various molecular targets. researchgate.net
Molecular docking simulations have been employed to predict the binding affinity of this compound to several receptors implicated in infection-related cardiovascular diseases, including Angiotensin-Converting Enzyme 2 (ACE2), C-Reactive Protein (CRP), Matrix Metalloproteinase-9 (MMP9), NLRP3 inflammasome, and Toll-like Receptor 4 (TLR4). nih.govimamu.edu.sapreprints.org These studies have consistently shown that this compound exhibits strong binding affinities for these targets. researchgate.netresearchgate.net
For instance, when docked with ACE2, this compound achieved a HADDOCK score of -102.0 ± 3.7 a.u. and a binding energy of -10.7 kcal/mol, which is more favorable than the standard inhibitor DX600 (-8.6 kcal/mol). nih.gov This strong interaction is supported by significant van der Waals and electrostatic energy contributions. nih.gov Similarly, this compound demonstrated potent binding to MMP9, with a HADDOCK score of -136.4 ± 3.4 a.u. and a binding energy of -12.2 kcal/mol. nih.gov These findings suggest that this compound has the potential to effectively interact with and modulate the activity of these key receptors in inflammatory and infectious processes. nih.govresearchgate.net
| Target Receptor | This compound HADDOCK Score (a.u.) | This compound Binding Energy (kcal/mol) | Standard Inhibitor (DX600) Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| ACE2 | -102.0 ± 3.7 | -10.7 | -8.6 | nih.gov |
| MMP9 | -136.4 ± 3.4 | -12.2 | - | nih.gov |
| NLRP3 | - | -69.20 | -44.35 | preprints.org |
To further investigate the stability of the interactions predicted by docking studies, molecular dynamics (MD) simulations have been performed. nih.govresearchgate.net These simulations, typically run for 100 nanoseconds, confirm the stability of the complexes formed between this compound and its target receptors. researchgate.netresearchgate.net A relatively stable conformation of this compound when bound to ACE2 is indicated by a root-mean-square deviation (RMSD) value of 1.5 ± 0.0 Å. nih.gov The stability of these AMP-receptor complexes is a crucial factor in their potential to modulate receptor activity in the contexts of infection and inflammation. researchgate.netnih.gov
Atomistic MD simulations have also been used to model the interaction of a variant, Tachystatin A2 (TA2), with surfaces like cellulose (B213188) and polystyrene. nhr4ces.de These simulations help to understand the binding process at a molecular level, from initial anchoring to full adsorption on a surface. nhr4ces.de
The Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) method provides a quantitative analysis of the binding free energies of protein-ligand complexes. researchgate.netambermd.org This approach has been used to calculate the binding affinities of this compound for its target receptors, corroborating the findings from molecular docking. imamu.edu.sapreprints.org
For the ACE2 receptor, this compound exhibited an average binding energy of -61.58 kcal/mol, which is significantly more favorable than the -22.28 kcal/mol observed for the standard inhibitor, the DX600 peptide. preprints.org In the case of NLRP3 complexes, this compound showed a strong binding affinity with an average binding energy of -69.20 kcal/mol, outperforming the standard inhibitor's average of -44.35 kcal/mol. preprints.org These quantitative results underscore the strong binding potential of this compound to key inflammatory receptors. preprints.org
| Target Receptor | This compound Average Binding Energy (kcal/mol) | Standard Inhibitor (DX600) Average Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| ACE2 | -61.58 | -22.28 | preprints.org |
| NLRP3 | -69.20 | -44.35 | preprints.org |
Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics
Examination of this compound in Agricultural Disease Resistance Applications (e.g., Fusion Peptides)
The unique properties of this compound and its variants have led to their exploration in agricultural applications, particularly in the development of disease-resistant crops. rsc.orgmdpi.com A key strategy involves the creation of fusion peptides, where an adhesion-promoting peptide like Tachystatin A2 (TA2) is linked to another functional peptide, such as an antimicrobial agent. rsc.orggoogle.com
In one study, TA2 was fused to enhanced green fluorescent protein (eGFP) to investigate its ability to adhere to plant surfaces. rsc.org While other peptides like LCI and Thanatin showed strong, rain-resistant binding to the leaves of soybean, barley, and corn, the binding of the TA2 fusion protein was also examined. rsc.org The concept is that by anchoring an antimicrobial peptide to the leaf surface, it can provide localized and durable protection against pathogens like Phakopsora pachyrhizi, the fungus that causes Asian soybean rust. rsc.org This approach aims to functionalize the crop surface for sustainable disease management, reducing the reliance on conventional pesticides. rsc.org
Structure Activity Relationship Sar Studies of Tachystatin a
Influence of Peptide Conformation and Amphiphilicity on Antimicrobial Activity
The three-dimensional structure of Tachystatin A is fundamental to its function. Its conformation is characterized by a cysteine-stabilized triple-stranded β-sheet, which creates a distinct amphiphilic or amphipathic structure. researchgate.netnih.govproteopedia.org This arrangement, common in many membrane-interactive peptides, features separate regions of hydrophobic and hydrophilic residues. ubc.ca
This amphiphilicity is crucial for its antimicrobial mechanism. The hydrophobic regions are thought to facilitate interaction with and insertion into the lipid membranes of microbes, while the cationic (positively charged) regions interact with the negatively charged components of the microbial cell surface. researchgate.netubc.ca The loops within the this compound structure that are exposed to the solvent may be particularly important for the initial interactions with the bacterial membrane. researchgate.net The stable, folded structure, maintained by three disulfide bonds, correctly positions these hydrophobic and cationic residues to maximize their disruptive effect on the target cell membrane. researchgate.netwikipedia.org
Computational Design and Scaffold Potential for Peptide Engineering
The unique and stable structure of this compound and its analogues makes them attractive candidates for peptide engineering. Computational methods are increasingly being used to analyze these structures and guide the rational design of new peptides with enhanced or novel functions. nih.govnih.gov
Computational studies have been employed to investigate the structural stability of Tachystatin analogues. A notable example is the analysis of Tachystatin B1 and B2. scialert.netresearchgate.net These computational sampling studies, which evaluate parameters like root mean square deviation and radius of gyration, revealed that Tachystatin B2 is particularly stable, a quality attributed to a higher number of intra-molecular interactions. scialert.netresearchgate.net
Both this compound and B possess an inhibitory cystine-knot (ICK) motif, a highly stable structural framework found in a variety of bioactive peptides. wikipedia.orgresearchgate.netnih.gov This inherent stability makes the Tachystatin structure an excellent scaffold or template. It can be used to engineer new peptide-based drugs by modifying existing residues or grafting new functional loops onto its robust frame. scialert.netresearchgate.netlongdom.org
Based on SAR studies, several rational design principles can be applied to engineer Tachystatin analogues with tailored biological activities. ntu.edu.sgherts.ac.uk
Modulating Target Affinity: By substituting key residues identified in binding studies, such as Phe(9) in this compound, it is possible to alter the peptide's affinity for chitin (B13524). researchgate.netproteopedia.org This allows for the fine-tuning of its antifungal potency.
Optimizing Amphiphilicity: The balance and distribution of hydrophobic and cationic residues can be adjusted to enhance antimicrobial activity against specific pathogens or to reduce unwanted toxicity, such as hemolytic activity. researchgate.netubc.ca
Scaffold-Based Engineering: The stable cystine-knot scaffold of Tachystatins can be used as a framework to introduce new functionalities. longdom.org This involves replacing non-essential residues or loops with sequences from other peptides to create hybrid molecules with novel therapeutic properties, a strategy explored in other peptide systems. ntu.edu.sgresearchgate.net
These design strategies leverage advanced computational tools, including molecular dynamics simulations and machine learning, to predict the effects of modifications on peptide structure and function, thereby accelerating the development of new therapeutic agents. nih.govrsc.orgmdpi.com
Biosynthesis, Genetic Origin, and Evolutionary Considerations
Origin and Isolation from Hemocytes of Tachypleus tridentatus
Tachystatin A is a naturally occurring antimicrobial peptide that was first identified and isolated from the hemocytes of the Japanese horseshoe crab, Tachypleus tridentatus. nih.govresearchgate.net Horseshoe crabs are ancient marine arthropods, and their hemocytes, the circulating blood cells, are a crucial component of their innate immune system. researchgate.netfrontiersin.org These cells contain various defense molecules, including a family of antimicrobial peptides known as tachystatins. nih.gov
The isolation process involves extracting the hemocytes from the horseshoe crab's hemolymph. nih.gov Within these hemocytes are specialized compartments called granules, where antimicrobial peptides are stored. researchgate.netresearchgate.net this compound, along with its related peptides Tachystatin B and C, was discovered in the acid extract of these hemocyte granules. Subsequent purification and analysis revealed this compound as a distinct polypeptide with a broad spectrum of activity against both bacteria and fungi. nih.gov Its presence within the hemocytes underscores its role as an integral part of the horseshoe crab's first line of defense against invading pathogens. frontiersin.orgnih.gov
| Feature | Description |
| Organism | Tachypleus tridentatus (Japanese Horseshoe Crab) |
| Cellular Source | Hemocytes (circulating blood cells) |
| Subcellular Location | Stored in hemocyte granules |
| Peptide Family | Tachystatins |
Proposed Biosynthetic Pathways and Processing Mechanisms
The precise biosynthetic pathway for this compound has not been fully elucidated, but it is understood to be a ribosomally synthesized and post-translationally modified peptide (RiPP), a common biogenesis route for antimicrobial peptides. encyclopedia.pub This process begins with the transcription and translation of a gene encoding a precursor protein. bicnirrh.res.infrontiersin.org
This precursor protein typically consists of three domains: an N-terminal signal peptide, a central pro-domain, and the C-terminal mature peptide sequence that will become active this compound. bicnirrh.res.in The signal peptide guides the precursor protein into the secretory pathway, likely targeting it to the hemocyte granules for storage. frontiersin.orgbicnirrh.res.in
Following translation, the precursor undergoes a series of processing steps. Proteolytic enzymes are believed to cleave off the signal peptide and the pro-domain to release the mature this compound peptide. bicnirrh.res.in A key post-translational modification is the formation of three intramolecular disulfide bonds, which are critical for its structural stability and biological function. frontiersin.orgnih.gov The resulting mature peptide is then stored in the hemocyte granules until it is released in response to an immune stimulus, such as the presence of a pathogen. researchgate.netresearchgate.net
| Biosynthesis Step | Proposed Mechanism |
| Synthesis | Ribosomal synthesis of a precursor protein from a corresponding gene. |
| Precursor Structure | Likely composed of a signal peptide, a pro-domain, and the C-terminal mature peptide. |
| Processing | Proteolytic cleavage of the precursor to release the mature peptide. |
| Modification | Formation of three intramolecular disulfide bonds to create a stable, active conformation. |
| Storage | Stored within hemocyte granules prior to secretion. |
Evolutionary Implications of Structural and Functional Homologies
One of the most striking features of this compound is its significant sequence and structural similarity to certain neurotoxins found in spider venom, particularly ω-agatoxin-IVA from the funnel-web spider, Agelenopsis aperta. nih.govresearchgate.net this compound and B share sequence identity with this spider toxin, which is a potent blocker of voltage-dependent calcium channels. nih.gov Despite this structural homology, this compound does not exhibit the same neurotoxic activity on P-type calcium channels. nih.gov
This shared structural framework, specifically the inhibitor cystine knot (ICK) motif, suggests a common evolutionary origin. researchgate.net Horseshoe crabs and spiders belong to the same phylum, Chelicerata, indicating they share a distant common ancestor. nih.govfrontiersin.org The prevailing hypothesis is that the genes for tachystatins and these spider neurotoxins diverged from a common ancestral gene. nih.govfrontiersin.org Over time, these peptides evolved through adaptive radiation to perform different functions—antimicrobial defense in the horseshoe crab and neurotoxic predation in the spider. nih.gov
This compound is recognized as a chitin-binding peptide, a property directly linked to its potent antifungal activity. nih.govnih.gov It exerts its effect by binding to chitin (B13524), a major component of fungal cell walls, which can lead to morphological changes and cell lysis. nih.gov
Structural analysis has revealed that this compound possesses a cysteine-stabilized triple-stranded β-sheet. researchgate.netnih.gov However, this structure shows no significant homology to previously characterized chitin-binding motifs found in other organisms like plants. researchgate.netnih.gov This lack of similarity led to the classification of this compound, along with the structurally related spider toxin ω-agatoxin IVA (which was also found to bind chitin), into a new family of chitin-binding peptides. researchgate.netnih.gov The unique fold and binding mechanism distinguish it from other known chitin-binding proteins. researchgate.netwikipedia.org
The Tachystatin family of peptides represents a key element in the innate immunity of the horseshoe crab, an animal often considered a "living fossil" due to its ancient lineage. frontiersin.orgnih.gov The presence of these potent, broad-spectrum antimicrobial peptides highlights an ancient and effective defense strategy that has been conserved for millions of years. frontiersin.org
The evolutionary connection between the antimicrobial tachystatins and paralytic spider toxins suggests that a single ancestral molecular scaffold (the ICK motif) has been adapted for diverse survival functions within the chelicerates. frontiersin.org Some researchers propose that peptides like Tachystatin B, which have potent antimicrobial but not neurotoxic activity, may represent a more ancestral form of these molecules. researchgate.net From this ancestral template, more specialized functions, such as the insecticidal and neurotoxic activities seen in spiders, may have evolved. researchgate.net The study of the Tachystatin family therefore provides valuable insight into the molecular evolution of host defense and venom peptides in arthropods. frontiersin.org
Advanced Research Methodologies and Future Directions in Tachystatin a Research
Application of High-Resolution Structural Biology Techniques for Deeper Insights
The three-dimensional architecture of Tachystatin A is fundamental to its biological activity. High-resolution structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating its intricate structure. researchgate.netnih.gov
The solution structure of this compound was determined using two-dimensional NMR measurements and distance-restrained simulated annealing calculations. researchgate.netnih.gov These studies revealed that this compound possesses a cysteine-stabilized triple-stranded β-sheet as its dominant secondary structure. researchgate.netnih.gov This structural motif contributes to an amphiphilic fold, a characteristic observed in many peptides that interact with cell membranes. researchgate.netnih.gov The correct pairing of its disulfide bonds was also confirmed through these NMR studies, which is crucial for its stable, functional conformation. researchgate.netnih.gov
Interestingly, structural comparisons have shown that this compound shares similarities with ω-agatoxin IVA, a calcium channel antagonist from spider venom, and mammalian defensins. researchgate.netnih.gov This structural homology suggests a potentially similar mode of antimicrobial action. researchgate.netnih.gov
| Structural Feature | Description | Technique |
| Secondary Structure | Cysteine-stabilized triple-stranded β-sheet | 2D NMR Spectroscopy |
| Overall Fold | Amphiphilic | 2D NMR Spectroscopy |
| Disulfide Bonds | Confirmed pairing | 2D NMR Spectroscopy |
| Structural Homology | ω-agatoxin IVA, Mammalian defensins | Comparative Structural Analysis |
Table 1: Key structural features of this compound determined by high-resolution techniques.
The resolution of a biomolecular structure provides insight into the level of detail that can be observed. wikipedia.org For proteins, a resolution of 2.5 - 3.0 Å allows for the correct modeling of the protein fold, though some surface loops might be mis-modeled. wikipedia.org The detailed structural information obtained for this compound provides a solid foundation for understanding its mechanism of action and for designing derivatives with enhanced properties. researchgate.netnih.govwikipedia.org
Advanced Computational Chemistry and Bioinformatics Approaches for Predictive Modeling
Computational chemistry and bioinformatics have emerged as powerful tools for predicting the interactions and functions of biomolecules like this compound. Molecular docking and molecular dynamics (MD) simulations are at the forefront of these in silico approaches. nih.govresearchgate.netpreprints.org
Recent studies have employed a comprehensive computational approach to investigate the binding potential of this compound and other antimicrobial peptides (AMPs) with critical receptors involved in infection-related cardiovascular diseases. nih.gov These receptors include ACE2, CRP, MMP9, NLRP3, and TLR4. nih.govpreprints.org Molecular docking studies identified that this compound exhibits strong binding affinities to ACE2, CRP, and MMP9. nih.govpreprints.org
Following the initial docking, 100-nanosecond MD simulations were performed to confirm the stability of the this compound-receptor complexes. nih.govresearchgate.net These simulations provide quantitative insights into the binding energies, underscoring the potential of this compound to modulate the activity of these receptors. nih.govresearchgate.net For instance, in complex with ACE2, Tachystatin has shown a high number of hydrogen bonds and favorable potential energy, suggesting stable and energetically favorable interactions. preprints.org Similarly, with NLRP3, this compound demonstrated better structural stability and a higher number of hydrogen bonds compared to a standard inhibitor. preprints.org
The Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) method has been used to calculate the binding free energies of these complexes, further quantifying the interaction strength. nih.govpreprints.org These computational models have consistently highlighted the promising receptor binding properties and stability of this compound. nih.govresearchgate.net
| Receptor Target | Computational Method | Key Finding |
| ACE2, CRP, MMP9 | Molecular Docking | High binding affinity of this compound. nih.govpreprints.org |
| ACE2, CRP, MMP9 | Molecular Dynamics (MD) Simulation | Confirmed stability of this compound-receptor complexes. nih.govresearchgate.net |
| ACE2, NLRP3 | Molecular Dynamics (MD) Simulation | Favorable hydrogen bonding and potential energy. preprints.org |
| Various | MM/PBSA Calculations | Quantified strong binding energies. nih.govpreprints.org |
Table 2: Predictive modeling of this compound interactions using computational approaches.
These predictive models are invaluable for generating hypotheses and guiding further experimental work, ultimately accelerating the drug discovery process. nih.govpreprints.org
Development and Utilization of In Vitro and Ex Vivo Model Systems for Functional Validation
While computational studies provide powerful predictions, in vitro and ex vivo models are essential for validating the functional activities of this compound. These experimental systems bridge the gap between theoretical predictions and potential in vivo efficacy.
The antimicrobial properties of this compound have been extensively validated using in vitro assays. It demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. frontiersin.org Fungal culture assays have confirmed its antifungal activity, which was predicted based on its structural similarity to other antifungal peptides. researchgate.netnih.gov
A key aspect of this compound's function is its ability to bind to chitin (B13524), a major component of fungal cell walls. researchgate.netnih.govfrontiersin.org This interaction is believed to be a crucial part of its antifungal mechanism, potentially leading to changes in the cell morphology of fungi and inhibiting their growth. frontiersin.org In vitro binding assays have confirmed this chitin-binding activity. researchgate.net
Ex vivo studies, although less documented in the provided context, would involve testing this compound on tissues or cells outside of a living organism. For instance, its effects could be studied on primary cells or tissue explants to understand its interactions in a more complex biological environment than a simple cell culture. The call for future in vitro and in vivo studies in recent computational papers underscores the importance of these models for confirming efficacy and safety before any potential clinical applications can be considered. nih.govpreprints.org
| Model System | Assay Type | Finding |
| Bacterial Cultures | Growth Inhibition Assay | Broad-spectrum antibacterial activity. frontiersin.org |
| Fungal Cultures | Growth Inhibition Assay | Potent antifungal activity. researchgate.netnih.govfrontiersin.org |
| Chitin Substrate | Binding Assay | Significant binding to chitin. researchgate.net |
| Budding Yeast | Morphological Analysis | Causes changes in cell morphology. |
Table 3: Functional validation of this compound in in vitro systems.
Systems Biology Approaches to Elucidate Complex Biological Roles and Interactions
Systems biology offers a holistic view of the complex biological networks in which this compound operates. By integrating data from genomics, proteomics, and other "-omics" fields, researchers can gain a deeper understanding of its multifaceted roles.
Genomic and transcriptomic analyses of the horseshoe crab Tachypleus tridentatus have been instrumental in identifying and characterizing the genes encoding this compound and other related antimicrobial peptides. frontiersin.org Comparative genomics has revealed the existence of Tachystatin-like AMPs in other species, such as ants, highlighting their evolutionary conservation and importance in innate immunity. nih.gov These studies show that genes for peptides like Tachystatin can undergo expansion and diversification, leading to a wide array of defense molecules. nih.gov
Proteomic studies of horseshoe crab hemolymph have successfully identified this compound as one of the key antimicrobial peptides present. frontiersin.org This confirms its presence in the animal's circulatory fluid, where it plays a role in defending against pathogens. most.gov.bd Systems-level analyses that combine proteomic data with functional assays can help to map the interaction networks of this compound and identify potential synergistic or antagonistic relationships with other immune molecules. most.gov.bd
The development of mathematical and bioinformatic tools within a systems biology framework allows for the modeling of complex processes like the innate immune response. mpg.de By integrating experimental data from various sources, these models can simulate the dynamics of pathogen-host interactions and the role of specific molecules like this compound in these processes. mpg.de
Opportunities for Bioengineering and Biotechnological Applications of this compound and its Derivatives
The unique properties of this compound and its derivatives open up a wide range of bioengineering and biotechnological applications. Its ability to bind to specific materials and its inherent antimicrobial activity make it a versatile molecular tool.
One promising application is the development of "Matter-tags," where adhesion-promoting peptides like a variant of this compound (Tachystatin A2) are fused to enzymes. nih.gov This creates a simple and versatile platform for immobilizing enzymes onto various materials, including polymers, metals, and silicon-based surfaces. nih.gov For example, a fusion of Tachystatin A2 with a cutinase has been shown to significantly accelerate the degradation of polyester-polyurethane nanoparticles. researchgate.net This approach has potential applications in biocatalysis, bioremediation, and the development of functionalized biomaterials. nih.govresearchgate.net
Furthermore, the antimicrobial properties of this compound make it a candidate for developing novel antimicrobial surfaces and coatings. By anchoring this compound or its derivatives to medical devices or food packaging materials, it may be possible to prevent the formation of harmful biofilms.
The structural backbone of this compound can also serve as a scaffold for designing new peptides with tailored functionalities. researchgate.net By understanding the structure-activity relationships, researchers can modify the peptide sequence to enhance its antimicrobial potency, alter its target specificity, or improve its stability. mdpi.com This peptide engineering approach, guided by computational modeling and validated through in vitro testing, holds significant promise for the development of next-generation therapeutics and biotechnological tools. mdpi.com
| Application Area | Specific Example | Potential Impact |
| Enzyme Immobilization | Fusion of Tachystatin A2 to cutinase. nih.govresearchgate.net | Enhanced degradation of plastics, improved biocatalysis. researchgate.net |
| Surface Functionalization | Anchoring enzymes to polymers, metals, and silicon. nih.gov | Development of functional biomaterials and biosensors. |
| Antimicrobial Coatings | Coating medical devices or packaging. | Prevention of biofilm formation and microbial contamination. |
| Peptide Engineering | Using Tachystatin B as a stable scaffold. researchgate.net | Design of novel antimicrobial agents with improved properties. |
Table 4: Bioengineering and biotechnological opportunities for this compound.
Q & A
Q. What are the established methods for isolating and purifying Tachystatin A from natural sources?
To isolate this compound, researchers typically employ sequential extraction and chromatography. For example:
- Step 1 : Tissue homogenization using phosphate-buffered saline (PBS) with protease inhibitors to preserve integrity .
- Step 2 : Fractionation via size-exclusion chromatography (SEC) to separate proteins by molecular weight .
- Step 3 : Reverse-phase HPLC for final purification, with UV-Vis monitoring at 280 nm for peptide detection .
Validation: Confirm purity via SDS-PAGE and mass spectrometry. For reproducibility, document buffer compositions, column specifications, and flow rates in the Experimental section, adhering to journal guidelines .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
Standard assays include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria, with MIC (Minimum Inhibitory Concentration) calculations .
- Hemolytic activity : Erythrocyte lysis assays to assess membrane disruption potential, using spectrophotometric quantification of hemoglobin release .
Controls: Include positive (e.g., polymyxin B) and negative (buffer-only) controls. Report data as mean ± SD from triplicate experiments, following statistical best practices .
Q. How should researchers validate the structural identity of synthesized this compound analogs?
Use a multi-technique approach:
- NMR spectroscopy : Compare chemical shifts to published spectra for core structural motifs .
- Circular dichroism (CD) : Confirm secondary structure (e.g., β-sheet dominance) in aqueous vs. membrane-mimetic environments .
- Amino acid analysis : Hydrolyze the peptide and quantify residues via HPLC post-derivatization .
Documentation: Provide raw spectral data in supplementary materials, as per Supporting Information guidelines .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data regarding this compound's target specificity across different cell lines?
To address discrepancies:
- Dose-response profiling : Test a broad concentration range (e.g., 0.1–100 µM) to identify cell line-specific sensitivity thresholds .
- Receptor knockdown studies : Use siRNA or CRISPR to silence putative targets (e.g., membrane receptors) and assess activity loss .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected in resistant vs. sensitive lines .
Statistical rigor: Apply ANOVA with post-hoc Tukey tests to compare inter-group variability .
Q. How can computational modeling be integrated with experimental data to predict this compound's interaction with membrane receptors?
A hybrid methodology:
- Molecular docking : Use AutoDock Vina to simulate binding poses with lipid bilayers or receptor models (e.g., TLR2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes .
- Experimental validation : Compare docking scores with SPR (Surface Plasmon Resonance)-derived binding affinities .
Data reporting: Include force field parameters and simulation conditions in supplementary files .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
For robust analysis:
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism .
- EC50/LC50 calculation : Report 95% confidence intervals and assess goodness-of-fit via R² values .
- Outlier detection : Apply Grubbs’ test to exclude anomalous datapoints .
Reproducibility: Share raw dose-response datasets and code for analysis in public repositories (e.g., Zenodo) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
